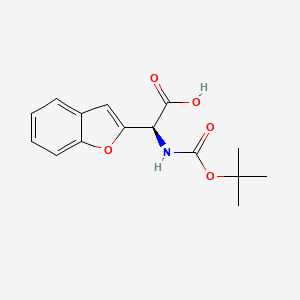

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Description

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral Boc-protected amino acid derivative. Although specific data for this compound (e.g., CAS, molecular weight) are unavailable in the provided evidence, its structural analogs offer insights into its properties and applications.

Properties

IUPAC Name |

(2S)-2-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-8,12H,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQAQRIXFNHRQN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chiral Center: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Coupling Reactions: The protected amino acid is then coupled with the benzofuran moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of reduced benzofuran derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : (S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 1228547-87-2)

- Structure : Replaces benzofuran with a 2-bromophenyl group.

- Molecular Formula: C₁₃H₁₆BrNO₄.

- Molecular Weight : 330.17 g/mol .

- Lacks the fused oxygen heterocycle of benzofuran, reducing aromatic conjugation.

Compound 2 : (S)-Benzyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate (CAS 132875-68-4)

- Structure : Incorporates a 2-oxopiperidin-1-yl group and benzyl ester.

- Synonyms: Includes multiple identifiers like VT1378 and MFCD26407325 .

- Benzyl ester increases lipophilicity, which may improve membrane permeability but requires enzymatic cleavage for activation.

Compound 3 : (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic Acid

- Structure : Features a 3-hydroxyadamantyl group.

- Identifiers : Schembl2110140, DS-4349 .

- Key Features :

- Adamantane’s rigid, hydrophobic structure enhances binding affinity to hydrophobic pockets in biological targets (e.g., viral proteases).

- Hydroxyl group enables hydrogen bonding, improving target interaction.

Compound 4 : (S)-2-((tert-Butoxycarbonyl)amino)-5-(furan-2-yl)pent-4-enoic Acid

- Structure: Contains a furan-2-yl substituent on a pentenoic acid chain.

- Molecular Formula: C₁₅H₂₀NO₅ (estimated).

- Identifiers : SCHEMBL16279153, AKOS027332659 .

- Key Features: Furan’s aromaticity and oxygen atom contribute to π-π stacking and hydrogen bonding. Unsaturated pentenoic acid chain may influence conformational flexibility.

Physicochemical and Pharmacological Properties

Biological Activity

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Molecular Formula : C13H15NO4

Molar Mass : 251.26 g/mol

CAS Number : 161370-66-7

Purity : ≥ 95% (typically found in research settings)

The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The tert-butoxycarbonyl (Boc) group serves as a protective group in amino acids and is often used to enhance the stability of compounds during synthesis.

Anticancer Properties

Research has indicated that compounds similar to (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer cells (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 | Apoptosis induction |

| Study B | MCF-7 | 17.02 | Cell cycle arrest |

| Study C | A549 | 11.73 | Caspase activation |

Anti-inflammatory Effects

The benzofuran structure is also associated with anti-inflammatory activity. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a critical role in inflammation pathways.

Mechanistic Insights

- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies have shown that related compounds can inhibit MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling.

- Caspase Activation : Increased levels of caspases, particularly caspase-9, have been observed in treated cancer cells, indicating a pathway for programmed cell death.

- Selectivity Towards Cancer Cells : The compound exhibits a selective toxicity profile, demonstrating significantly lower toxicity towards normal cells compared to cancer cells, thus highlighting its potential as an anticancer agent.

Case Study 1: Anticancer Activity in Mice

In a preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid resulted in a marked reduction in tumor size compared to control groups. The treatment was administered over 30 days, with significant inhibition of lung metastasis observed.

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzofuran derivatives were synthesized and evaluated for their biological activity. The SAR analysis revealed that modifications on the benzofuran ring significantly influenced the anticancer potency. For example, substituents at specific positions enhanced binding affinity to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.